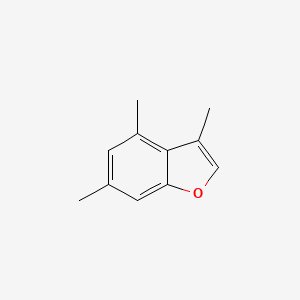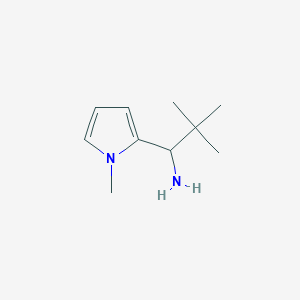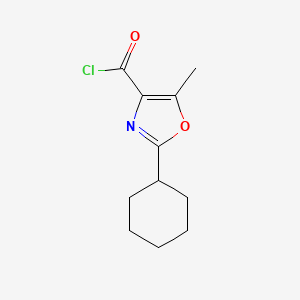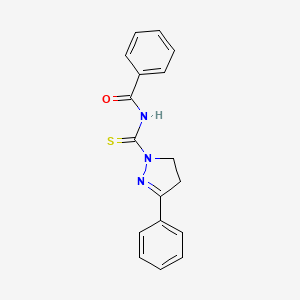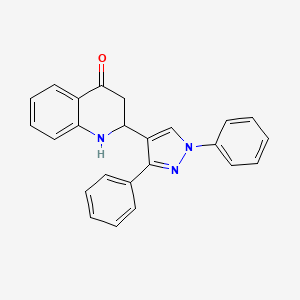
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring fused with a dihydroquinolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate amines under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties.
Quinolinone derivatives: Compounds with a quinolinone core structure that may have different substituents attached.
Uniqueness
The uniqueness of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one lies in its combined pyrazole and quinolinone structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
917980-73-5 |
|---|---|
Formule moléculaire |
C24H19N3O |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C24H19N3O/c28-23-15-22(25-21-14-8-7-13-19(21)23)20-16-27(18-11-5-2-6-12-18)26-24(20)17-9-3-1-4-10-17/h1-14,16,22,25H,15H2 |
Clé InChI |
WEWBKOPFSZHSHT-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C2C1=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


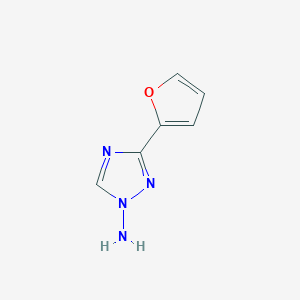
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)

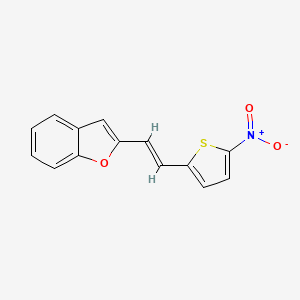
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
